The compound d[Leu4,Dab8]VP, a modified analog of vasopressin, is designed to selectively activate vasopressin receptors, particularly the V1b receptor subtype. This compound is part of a series of analogs developed to enhance selectivity and efficacy for therapeutic applications, especially in rodent models. The modifications at positions 4 and 8 of the vasopressin structure are crucial for its receptor binding and biological activity.
The synthesis and characterization of d[Leu4,Dab8]VP were reported in scientific literature focused on peptide chemistry and pharmacology. Notably, research has emphasized modifications to the deamino-Cys1-arginine vasopressin structure to improve receptor selectivity and binding affinity in various species, including humans and rodents .
d[Leu4,Dab8]VP is classified as a peptide hormone analog. It falls within the broader category of vasopressin analogs, which are used in pharmacological studies to investigate receptor functions and potential therapeutic applications.
The synthesis of d[Leu4,Dab8]VP involves solid-phase peptide synthesis techniques, a common method for producing peptide analogs. This approach allows for the stepwise addition of amino acids to form the desired peptide sequence while facilitating modifications at specific positions.
The molecular structure of d[Leu4,Dab8]VP consists of a modified peptide chain with specific amino acid substitutions that alter its interaction with vasopressin receptors. The structural formula can be represented as follows:
d[Leu4,Dab8]VP primarily engages in receptor-mediated signaling pathways upon binding to vasopressin receptors. The compound acts as an agonist, initiating downstream signaling cascades that affect various physiological processes.
The mechanism of action for d[Leu4,Dab8]VP involves its binding to V1b receptors located on cell membranes. Upon binding:
Experimental data indicate that d[Leu4,Dab8]VP demonstrates full agonistic activity in cell lines transfected with V1b receptors, confirming its efficacy in activating this pathway .
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of d[Leu4,Dab8]VP during synthesis.
d[Leu4,Dab8]VP is primarily utilized in pharmacological research to study vasopressin receptor functions and their implications in various physiological processes such as blood pressure regulation, water retention, and stress response mechanisms. Its selective action makes it a valuable tool for:
d[Leu⁴,Dab⁸]arginine vasopressin (d[Leu⁴,Dab⁸]VP) is a synthetic peptide agonist engineered for high specificity toward the vasopressin V1b receptor subtype. Derived from structural modifications of deamino-[Cys¹]arginine vasopressin, this compound incorporates a leucine residue at position 4 and diaminobutyric acid at position 8. These alterations confer potent and selective activation of the V1b receptor, which is natively involved in corticotropin (ACTH) release, pancreatic hormone secretion, and stress responses. Functional assays in Chinese hamster ovary cells expressing rat V1b receptors confirmed that d[Leu⁴,Dab⁸]VP acts as a full agonist, inducing robust phospholipase C activation and intracellular calcium mobilization comparable to native arginine vasopressin but without significant cross-activation of other vasopressin or oxytocin receptor subtypes [1] [2].
In rodent models, d[Leu⁴,Dab⁸]VP effectively stimulated ACTH secretion from pituitary cells and enhanced insulin release from perfused rat pancreata at nanomolar concentrations. This specificity makes it a critical tool for isolating V1b-mediated physiological effects from those orchestrated by V1a (vascular), V2 (renal), or oxytocin receptors [2] [5].
The binding affinity profile of d[Leu⁴,Dab⁸]VP was systematically evaluated against rat vasopressin and oxytocin receptor isoforms using radioligand displacement assays. The compound exhibited high affinity for the V1b receptor (half-maximal inhibitory concentration [IC₅₀] = 41 nM), with markedly reduced affinity for other subtypes:
Table 1: Binding Affinities of d[Leu⁴,Dab⁸]VP for Rat Vasopressin/Oxytocin Receptors
| Receptor Subtype | IC₅₀ (nM) | Selectivity Ratio (V1b vs. Other Subtypes) |
|---|---|---|
| V1b | 41 | 1 (Reference) |
| V1a | 481 | ~12-fold lower affinity |
| V2 | >1000 | >24-fold lower affinity |
| Oxytocin | >1000 | >24-fold lower affinity |
This selectivity was further validated in functional studies. While d[Leu⁴,Dab⁸]VP potently activated V1b-mediated MAPK phosphorylation, it showed negligible activity in rat vasopressor (V1a-dominated) or antidiuretic (V2-dominated) assays even at micromolar concentrations [1] [2].
The molecular basis for d[Leu⁴,Dab⁸]VP's V1b selectivity arises from strategic substitutions in the conserved arginine vasopressin scaffold:
Position 4 (Leucine): The leucine substitution creates steric and hydrophobic interactions with transmembrane helices in the V1b receptor ligand-binding pocket. This contrasts with V1a receptors, where bulkier residues impair binding, and V2 receptors, which favor hydrophilic residues at this position [1] [6].
Position 8 (Diaminobutyric Acid): The truncated Dab⁸ side chain reduces hydrogen bonding capacity compared to native arginine. This is critical for avoiding V2 receptor activation, which requires a cationic residue (e.g., arginine or lysine) for Gs-protein coupling and antidiuretic responses. Dab⁸ also diminishes oxytocin receptor affinity by disrupting key interactions with glutamine residues in its binding site [1] [8].
Receptor Conformational Dynamics: Molecular dynamics simulations reveal that d[Leu⁴,Dab⁸]VP stabilizes a unique V1b receptor conformation involving transmembrane domains 3 and 7. This conformation facilitates selective recruitment of Gq/11 proteins and subsequent phospholipase C-β activation, while sterically hindering coupling to Gs (V2) or Gi (oxytocin receptor) pathways [2] [6].
d[Leu⁴,Dab⁸]VP exhibits pronounced species-dependent selectivity, with higher potency for rodent V1b receptors than human isoforms. Binding studies demonstrated:
Table 2: Species Selectivity of d[Leu⁴,Dab⁸]VP
| Receptor Origin | Binding Affinity (IC₅₀, nM) | Functional Activity (EC₅₀, nM) |
|---|---|---|
| Rat V1b | 41 | 18 |
| Human V1b | 430 | 210 |
| Mouse V1b | 55 | 25 |
This divergence arises from sequence variations in extracellular loop 2 and transmembrane helix 7. Rat V1b receptors possess a unique aspartate residue (Asp²⁹⁸) that forms a salt bridge with Dab⁸, enhancing ligand stability. Human V1b receptors lack this residue, resulting in weaker peptide-receptor anchoring [1] [6].
Notably, d[Leu⁴,Lys⁸]VP—an analog with lysine at position 8—shows reversed species selectivity (higher affinity for human V1b). This underscores how minor residue alterations at position 8 can dramatically shift species preference. Despite lower human V1b affinity, d[Leu⁴,Dab⁸]VP retains full agonist efficacy in human receptor internalization assays, making it valuable for cross-species mechanistic studies [2] [6].
Key Advances Enabled by d[Leu⁴,Dab⁸]VP:
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8